1,1,1-Trifluoro-6-iodohexane
Overview
Description
1,1,1-Trifluoro-6-iodohexane is a chemical compound with the molecular formula C6H10F3I. This compound consists of six carbon atoms, ten hydrogen atoms, three fluorine atoms, and one iodine atom . It is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
The synthesis of 1,1,1-Trifluoro-6-iodohexane typically involves the reaction of hexane derivatives with iodine and fluorine-containing reagents. One common method includes the halogenation of hexane, where iodine and fluorine atoms are introduced into the hexane molecule under controlled conditions . Industrial production methods often involve the use of specialized equipment to handle the reactive nature of iodine and fluorine compounds, ensuring safety and efficiency in the synthesis process.
Chemical Reactions Analysis
1,1,1-Trifluoro-6-iodohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium cyanide.
Reduction Reactions: The compound can be reduced to form 1,1,1-trifluorohexane using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.
Scientific Research Applications
1,1,1-Trifluoro-6-iodohexane is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in the study of biological systems, particularly in understanding the effects of fluorinated molecules on biological pathways.
Medicine: Research into the potential therapeutic applications of fluorinated compounds often involves this compound as a starting material.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-6-iodohexane involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can lead to the inhibition or activation of specific pathways, depending on the context of its use. The compound’s fluorine atoms contribute to its high electronegativity, which can influence the reactivity and stability of the molecules it interacts with .
Comparison with Similar Compounds
1,1,1-Trifluoro-6-iodohexane can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-iodoethane: This compound has a shorter carbon chain and different reactivity due to the position of the iodine atom.
1,1,1-Trifluoro-3-iodopropane: Similar in structure but with a different carbon chain length, affecting its chemical properties and applications.
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane: This compound has additional fluorine atoms, leading to different physical and chemical properties.
This compound stands out due to its specific combination of fluorine and iodine atoms, which confer unique reactivity and stability, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1,1,1-trifluoro-6-iodohexane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3I/c7-6(8,9)4-2-1-3-5-10/h1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFLHHWQAYZAGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(F)(F)F)CCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856549 | |
Record name | 1,1,1-Trifluoro-6-iodohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104504-31-6 | |
Record name | 1,1,1-Trifluoro-6-iodohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.